4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a benzodiazole moiety, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the pyrrolidinone ring and the phenyl substituents. Key steps may include:
Formation of Benzodiazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidinone Ring: This step often involves cyclization reactions using appropriate amines and carbonyl compounds.
Substitution Reactions: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions, often using halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, strong bases like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzodiazole moiety.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with GABA receptors in the brain, potentially leading to sedative and anxiolytic effects. The compound may also inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: These include compounds like 1-(4-methylphenyl)-2-pyrrolidinone, which share the pyrrolidinone ring but lack the benzodiazole moiety.
Benzodiazole Derivatives: Compounds like 2-phenyl-1H-benzodiazole, which share the benzodiazole moiety but lack the pyrrolidinone ring.
Uniqueness
The uniqueness of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one lies in its combination of the pyrrolidinone ring and benzodiazole moiety, along with the specific phenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-10-14-25(15-11-21)35-19-24(33)18-32-27-7-5-4-6-26(27)30-29(32)22-16-28(34)31(17-22)23-12-8-20(2)9-13-23/h4-15,22,24,33H,3,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANKVGEMSSQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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